molecular formula C12H14O3 B1580703 4-(4-Ethylphenyl)-4-oxobutanoic acid CAS No. 49594-75-4

4-(4-Ethylphenyl)-4-oxobutanoic acid

Cat. No. B1580703
CAS RN: 49594-75-4
M. Wt: 206.24 g/mol
InChI Key: ZLHLIRYSBPOFQB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo.


Scientific Research Applications

Inflammatory Mediators and Skin Response

5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) , a metabolite of arachidonic acid, was studied for its potent chemoattractant effects and ability to induce cellular infiltration in human skin. This study demonstrated that 5-oxo-ETE can elicit the infiltration of eosinophils and neutrophils into the skin of human beings in vivo after intradermal administration, suggesting its role as an important mediator of inflammation (Muro et al., 2003).

Environmental Exposures and Oxidative Damage

Research on environmental pollutants and tobacco smoke revealed their association with oxidative damage to nucleic acids in children. This study underscored the importance of certain biomarkers like 8-oxo-7,8-dihydroguanosine (8-oxodGuo) in understanding the oxidative damage induced by environmental exposure, including pollutants such as benzene and its metabolites (Andreoli et al., 2015).

Metabolic Pathways and Toxicology

Research on ethylene glycol (EG) poisoning highlighted the toxicological significance of metabolites such as glycolic acid (GA) and oxalic acid (OX) in causing metabolic acidosis. The study emphasized the importance of identifying and measuring these compounds in biological samples for understanding and managing EG toxicity (Viinamäki et al., 2015).

Biochemical Imbalances and Health Outcomes

Ellagic acid (EA) and hydrolyzable ellagitannins (ETs) were studied for their antioxidant, anticancer, and antiatherosclerotic properties. The research highlighted the bioavailability of EA in human plasma post-consumption of ETs from food sources like pomegranate juice, pointing to its potential health benefits and the need for further studies to understand its role and efficacy (Seeram et al., 2004).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.


For a specific compound like “4-(4-Ethylphenyl)-4-oxobutanoic acid”, you would need to consult scientific literature or databases that contain information on this compound. If the compound is novel or not widely studied, experimental research may be needed to gather this information. Please consult with a chemical professional or researcher for more specific guidance.


properties

IUPAC Name

4-(4-ethylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-9-3-5-10(6-4-9)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHLIRYSBPOFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311853
Record name 4-(4-Ethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylphenyl)-4-oxobutanoic acid

CAS RN

49594-75-4
Record name 49594-75-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Ethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5 cm3 of ethylbenzene and 2.6 g of aluminum chloride are mixed with magnetic stirring in a 50-cm3 flask. The solution is cooled in an ice bath and 1 g of succinic anhydride is then added. The reaction mixture is stirred for 1 h 30 min at a temperature of 0° C. and then for 3 h at room temperature. It is poured into ice. The resulting mixture is acidified by adding 1N hydrochloric acid (pH 3-4). It is extracted with 3 volumes of ether. The organic phases are washed 3 times with 10% potassium carbonate solution. The aqueous phases are combined and acidified by adding concentrated hydrochloric acid. The precipitate obtained is drained and then recrystallized.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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